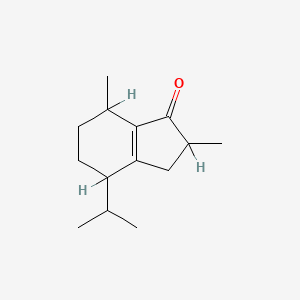
1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- typically involves multi-step organic reactions. The starting materials often include imidazole derivatives, alcohols, and thiophenols. Common synthetic routes may involve:
Nucleophilic substitution: Reacting imidazole derivatives with alkyl halides in the presence of a base.
Thioether formation: Coupling thiophenols with alkyl halides or alcohols under basic conditions.
Oxidation and reduction: Using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions involving the imidazole ring or the thioether group.
Common Reagents and Conditions
Oxidizing agents: PCC, hydrogen peroxide, potassium permanganate.
Reducing agents: LiAlH4, sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group may yield an aldehyde or ketone, while substitution reactions may introduce new functional groups to the imidazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- involves interactions with molecular targets and pathways within biological systems. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-methanol: A simpler analog with similar functional groups but lacking the thioether and methyl substituents.
5-((3,5-Dimethylphenyl)thio)-1H-imidazole: A related compound with a similar thioether group but different substituents on the imidazole ring.
Uniqueness
1H-Imidazole-2-methanol, 5-((3,5-dimethylphenyl)thio)-1-methyl-4-(1-methylethyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
178978-98-8 |
|---|---|
Molecular Formula |
C16H22N2OS |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[5-(3,5-dimethylphenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C16H22N2OS/c1-10(2)15-16(18(5)14(9-19)17-15)20-13-7-11(3)6-12(4)8-13/h6-8,10,19H,9H2,1-5H3 |
InChI Key |
RCBNCBBXPCGGJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SC2=C(N=C(N2C)CO)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





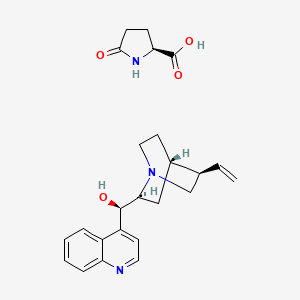
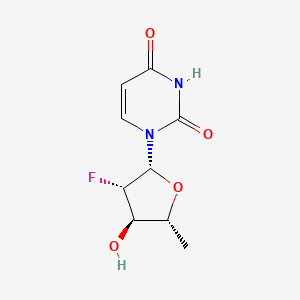
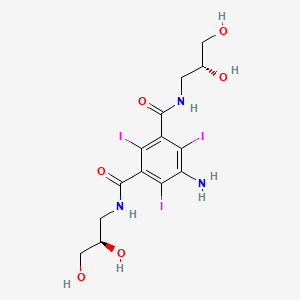
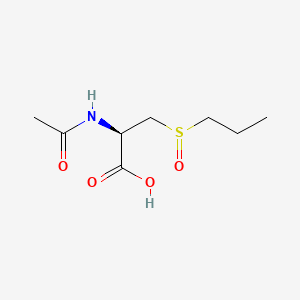
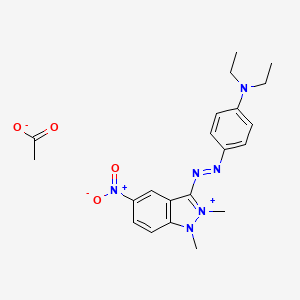
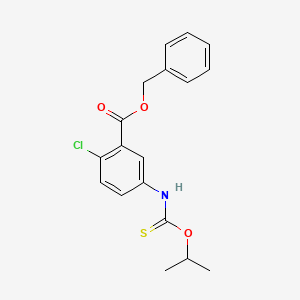

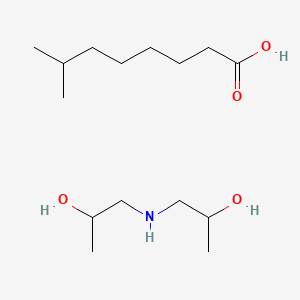
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)
